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molecular formula C8H6ClNO2S B1591266 (3-Cyanophenyl)methanesulfonyl chloride CAS No. 56106-01-5

(3-Cyanophenyl)methanesulfonyl chloride

Cat. No. B1591266
M. Wt: 215.66 g/mol
InChI Key: YNWYDZBBHOWDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365613B2

Procedure details

5 g (22.83 mmol) of 3-cyanobenzylsulfonic acid sodium salt were moistened with approx. 20 ml of phosphoryl chloride, after which 5.2 g (25.11 mmol) of PCl5 were added and the mixture was stirred for 15 min while being cooled with ice. The mixture was then heated at 80° C. for 4 h. After that, the mixture was poured onto ice and stirred vigorously for 30 min in connection with which the product sedimented as a white solid on the ice. After the ice had been partially thawed, the mixture was filtered through a frit and the product/ice mixture which remained was washed several times with water. The crystals which remained were dried in vacuo and used directly for the next step in the synthesis.
Name
3-cyanobenzylsulfonic acid sodium salt
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na+].[C:2]([C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[CH2:7][S:8]([O-])(=[O:10])=[O:9])#[N:3].P(Cl)(Cl)(Cl)(Cl)[Cl:16]>P(Cl)(Cl)(Cl)=O>[C:2]([C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[CH2:7][S:8]([Cl:16])(=[O:10])=[O:9])#[N:3] |f:0.1|

Inputs

Step One
Name
3-cyanobenzylsulfonic acid sodium salt
Quantity
5 g
Type
reactant
Smiles
[Na+].C(#N)C=1C=C(CS(=O)(=O)[O-])C=CC1
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while being cooled with ice
ADDITION
Type
ADDITION
Details
After that, the mixture was poured onto ice
STIRRING
Type
STIRRING
Details
stirred vigorously for 30 min in connection with which the product
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a frit
WASH
Type
WASH
Details
the product/ice mixture which remained was washed several times with water
CUSTOM
Type
CUSTOM
Details
The crystals which remained were dried in vacuo
CUSTOM
Type
CUSTOM
Details
used directly for the next step in the synthesis

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(#N)C=1C=C(CS(=O)(=O)Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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